(E)-bis(2H-tetrazol-5-yl)diazene;formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-bis(2H-tetrazol-5-yl)diazene;formamide is a compound that belongs to the class of diazene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-bis(2H-tetrazol-5-yl)diazene;formamide typically involves the reaction of tetrazole derivatives with diazene compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-bis(2H-tetrazol-5-yl)diazene;formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The tetrazole rings can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction could produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Wirkmechanismus
The mechanism of action of (E)-bis(2H-tetrazol-5-yl)diazene;formamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-bis(2H-tetrazol-5-yl)diazene: A closely related compound with similar chemical properties.
Tetrazole derivatives: Compounds containing the tetrazole ring, known for their diverse applications.
Diazene derivatives: Compounds with the diazene functional group, used in various chemical reactions.
Uniqueness
(E)-bis(2H-tetrazol-5-yl)diazene;formamide is unique due to its specific combination of tetrazole and diazene functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C4H8N12O2 |
---|---|
Molekulargewicht |
256.19 g/mol |
IUPAC-Name |
(E)-bis(2H-tetrazol-5-yl)diazene;formamide |
InChI |
InChI=1S/C2H2N10.2CH3NO/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;2*2-1-3/h(H,5,6,9,10)(H,7,8,11,12);2*1H,(H2,2,3)/b4-3+;; |
InChI-Schlüssel |
DHLHEFFDGRHJAZ-CZEFNJPISA-N |
Isomerische SMILES |
C(=O)N.C(=O)N.C1(=NNN=N1)/N=N/C2=NNN=N2 |
Kanonische SMILES |
C(=O)N.C(=O)N.C1(=NNN=N1)N=NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.